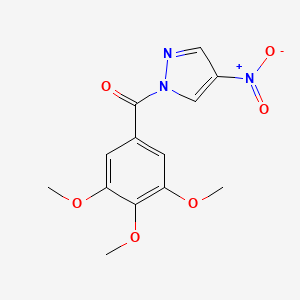![molecular formula C17H14ClNO5 B5739214 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid, also known as CPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPBA is a derivative of benzoic acid and has been shown to have a variety of biochemical and physiological effects.
作用機序
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid is an inhibitor of several enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. It works by binding to the active site of these enzymes and preventing them from carrying out their normal function. 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to bind to proteins and alter their conformation, which can affect their function.
Biochemical and Physiological Effects:
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species. In addition, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a more targeted way. However, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid can also have off-target effects and can interfere with the function of other enzymes and proteins. In addition, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research with 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid. One area of interest is the development of new 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid derivatives with improved specificity and potency. Another area of interest is the use of 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid in drug discovery, as it has been shown to be a useful tool for identifying new drug targets. Finally, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid could be used to study the role of specific amino acid residues in protein-ligand interactions, which could lead to the development of new drugs with improved binding affinity.
合成法
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid can be synthesized through a series of chemical reactions starting with 4-chlorobenzoic acid. The first step is the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with propionic anhydride to form 4-chloro-2-{[4-(propionyloxy)benzoyl]oxy}benzoic acid. Finally, the amide bond is formed by reacting 4-chloro-2-{[4-(propionyloxy)benzoyl]oxy}benzoic acid with ammonia or an amine.
科学的研究の応用
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been used extensively in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been used to study the binding of drugs to proteins and to investigate the role of specific amino acid residues in protein-ligand interactions.
特性
IUPAC Name |
4-chloro-2-[(4-propanoyloxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-2-15(20)24-12-6-3-10(4-7-12)16(21)19-14-9-11(18)5-8-13(14)17(22)23/h3-9H,2H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZOKPWXTLCHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)
![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)


![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)

![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)


![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)